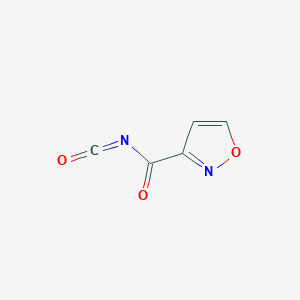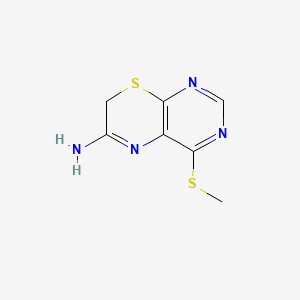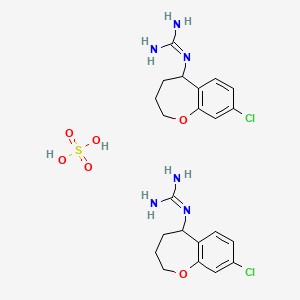
1,2-Oxazole-3-carbonyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Oxazole-3-carbonyl isocyanate is a heterocyclic compound that features both an oxazole ring and an isocyanate functional group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1,2-Oxazole-3-carbonyl isocyanate can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . The reaction conditions typically include the use of a base such as potassium carbonate (K₂CO₃) in a methanol system .
Industrial Production Methods
Industrial production of this compound may involve scalable flow synthesis techniques. For example, the use of manganese dioxide (MnO₂) as a heterogeneous reagent in flow processes has been reported to improve the safety and efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,2-Oxazole-3-carbonyl isocyanate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Substitution: Formation of ureas or carbamates.
科学的研究の応用
1,2-Oxazole-3-carbonyl isocyanate has several applications in scientific research:
作用機序
The mechanism of action of 1,2-oxazole-3-carbonyl isocyanate involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function . The oxazole ring can also interact with biological receptors and enzymes through non-covalent interactions, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by a sulfur.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Uniqueness
1,2-Oxazole-3-carbonyl isocyanate is unique due to the presence of both an oxazole ring and an isocyanate functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.
特性
CAS番号 |
38027-53-1 |
|---|---|
分子式 |
C5H2N2O3 |
分子量 |
138.08 g/mol |
IUPAC名 |
1,2-oxazole-3-carbonyl isocyanate |
InChI |
InChI=1S/C5H2N2O3/c8-3-6-5(9)4-1-2-10-7-4/h1-2H |
InChIキー |
SMPLHZTVTZAEII-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1C(=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)



![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)





![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)


